![molecular formula C9H6F2N2O2S B2590466 5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol CAS No. 126767-57-5](/img/structure/B2590466.png)
5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol (DFMOX) is a compound of interest due to its potential applications in scientific research. It is a sulfur-containing heterocyclic compound that has been studied for its synthesis, mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. Additionally, this paper will discuss future directions for the use of DFMOX in scientific research.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Hemolytic Activity
A study by Gul et al. (2017) synthesized a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides demonstrating significant antimicrobial activity against a range of microbial species. This research highlights the potential of 1,3,4-oxadiazole compounds, including those structurally related to 5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol, in antimicrobial applications. The compounds showed variable activity levels against selected microbes, with some showing comparable or superior effectiveness to standard reference drugs. Notably, certain derivatives exhibited minimal toxicity, suggesting their suitability for further biological evaluations (Gul et al., 2017).
Spectral and Biological Investigation
Another study conducted spectral and biological investigation of 5-phenyl-1,3,4-oxadiazole-2-thiol, showcasing its antimicrobial activity against various bacteria and fungi. This work underscores the antimicrobial potential of 1,3,4-oxadiazole derivatives, indicating a promising avenue for developing new antimicrobial agents (R. et al., 2017).
Inhibition of trans-Cinnamate 4-Hydroxylase
Yamada et al. (2004) discovered that a series of 5-aryl-1,3,4-oxadiazole-2-thiols, akin in structure to 5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol, could inhibit trans-cinnamate 4-hydroxylase, a plant enzyme. This inhibition suggests the potential use of these compounds in agricultural applications, possibly affecting plant growth and defense mechanisms (Yamada et al., 2004).
Synthesis and Application Trials
The synthesis of difluoromethylene-containing 1,2,4-oxadiazole compounds through the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with unsaturated compounds was detailed by Yang et al. (2007). This study not only expands on the synthetic methodologies involving fluorinated oxadiazole derivatives but also opens pathways for the creation of novel compounds with potential application in material science and pharmaceutical research (Yang et al., 2007).
Theoretical and Vibrational Studies
A theoretical study on 5-phenyl-1,3,4-oxadiazole-2-thiol by Romano et al. (2012) utilized DFT calculations and IR spectrum analysis to understand its structural and vibrational characteristics. Insights from this research could aid in the identification and development of new 1,3,4-oxadiazole derivatives with tailored physical and chemical properties for various scientific applications (Romano et al., 2012).
Eigenschaften
IUPAC Name |
5-[4-(difluoromethoxy)phenyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O2S/c10-8(11)14-6-3-1-5(2-4-6)7-12-13-9(16)15-7/h1-4,8H,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVVHDDSXRZOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl N-[[4-[2-[(2-chloroacetyl)amino]ethoxy]oxan-4-yl]methyl]carbamate](/img/structure/B2590383.png)
![N-[6-(butanoylsulfamoyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B2590384.png)
![1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine](/img/structure/B2590385.png)
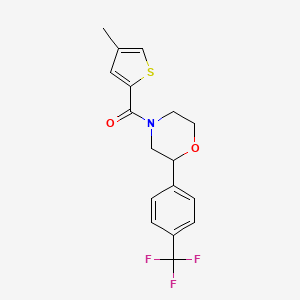
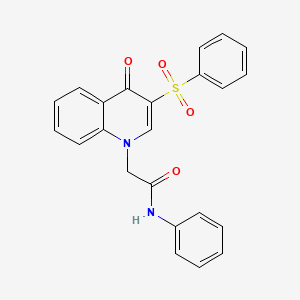
![2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2590390.png)
![Ethyl 2-[(2-fluoropyridin-3-yl)formamido]acetate](/img/structure/B2590395.png)
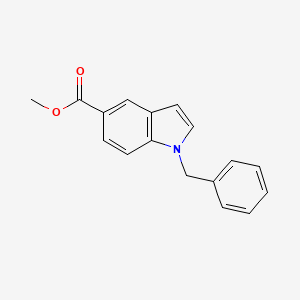
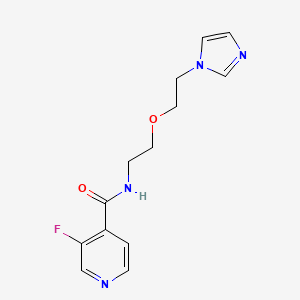
![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2590400.png)
![N-(benzo[d][1,3]dioxol-5-yl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2590402.png)
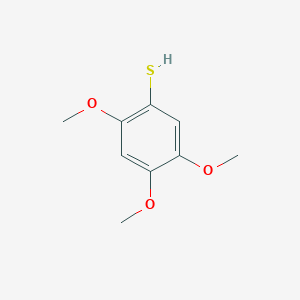
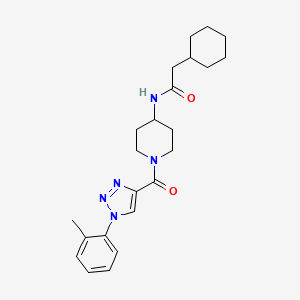
![2-[(Z)-(4-methylphenyl)methylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2590406.png)